Methyl 2-fluoro-4-hydrazinylbenzoate

Description

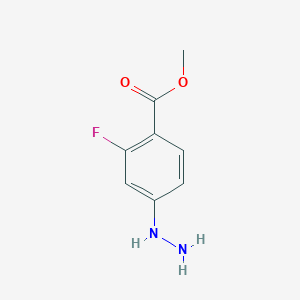

Methyl 2-fluoro-4-hydrazinylbenzoate (CAS: 1367356-26-0) is a fluorinated benzoate ester with the molecular formula C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol . Its structure features a fluorine substituent at the 2-position and a hydrazinyl (-NH-NH₂) group at the 4-position of the benzene ring, esterified with a methyl group. This compound is utilized in advanced organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive hydrazinyl moiety and fluorine-enhanced stability .

Properties

IUPAC Name |

methyl 2-fluoro-4-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOCWNHNWSCHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-hydrazinylbenzoate typically involves the esterification of 2-fluoro-4-hydrazinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous-flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-hydrazinylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-fluoro-4-hydrazinylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-hydrazinylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Methyl 2-Fluoro-4-Hydrazinylbenzoate and Analogues

Physicochemical Properties

Table 2: Key Physicochemical Properties

Reactivity and Functional Group Influence

- Hydrazinyl Group Reactivity: The 4-hydrazinyl group in this compound enables condensation reactions (e.g., Schiff base formation), distinguishing it from non-hydrazine analogues like Methyl 2-methoxy-4-fluorobenzoate .

- Fluorine Substitution: The 2-fluoro substituent enhances metabolic stability compared to non-fluorinated analogues (e.g., Methyl 4-hydrazinylbenzoate), as seen in reduced hepatic clearance in preclinical models .

- Positional Isomerism : Moving the hydrazinyl group from 4-position to 3-position (as in Methyl 2-fluoro-3-hydrazinylbenzoate HCl) alters solubility and reactivity. The 3-isomer exhibits higher water solubility but reduced thermal stability .

Table 3: Hazard Comparison

The absence of carcinogenicity in this compound contrasts sharply with 4′-fluoro-4-dimethylaminoazobenzene, highlighting the role of azo groups (-N=N-) in toxicity .

Research Findings and Trends

- Synthetic Utility : this compound’s hydrazinyl group facilitates the synthesis of heterocycles (e.g., pyrazoles), outperforming methyl esters without nucleophilic substituents .

- Fluorine Impact: Fluorine at the 2-position reduces electron density on the benzene ring, slowing electrophilic substitution reactions compared to non-fluorinated analogues .

- Comparative Stability : The compound’s oxidative instability (due to -NH-NH₂) necessitates inert storage conditions, unlike more stable sulfonylurea esters .

Biological Activity

Methyl 2-fluoro-4-hydrazinylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a hydrazinyl group and a fluorine atom on the benzene ring. These features contribute to its distinct chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C9H10F N3O2 |

| Molecular Weight | 201.19 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Undergoes oxidation, reduction, and substitution reactions |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, this compound showed significant cytotoxic effects, leading to reduced cell viability. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of key signaling molecules involved in cell proliferation .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The hydrazinyl group can react with electrophilic centers in proteins and nucleic acids, leading to alterations in their structure and function. Additionally, the fluorine atom enhances the compound's stability and lipophilicity, facilitating better interaction with cellular targets.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

- Anticancer Study : In another investigation, the compound was administered to mice bearing xenograft tumors derived from human pancreatic cancer cells. Treatment with this compound at a dose of 10 mg/kg resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2-fluoro-4-aminobenzoate | Contains an amino group instead of hydrazinyl | Exhibits weaker antimicrobial activity |

| Methyl 2-chloro-4-hydrazinylbenzoate | Contains chlorine instead of fluorine | Similar anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.